2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol
Description
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O4/c1-31-14-5-7-15(8-6-14)33-22-12-28-24(27)29-23(22)17-10-9-16(11-21(17)30)32-13-18-19(25)3-2-4-20(18)26/h2-12,30H,13H2,1H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVUUUWNILJJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a pyrimidine ring substituted with an amino group and a 4-methoxyphenoxy group, along with a chloro-fluorobenzyl ether. The molecular formula is , and it has a molecular weight of approximately 415.449 g/mol.
Biological Activity
Preliminary studies indicate that compounds similar to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol exhibit various biological activities, including:
- Antitumor Activity : The presence of the pyrimidine core suggests potential antitumor properties, as many pyrimidine derivatives have been studied for their anticancer effects.
- Antioxidant Properties : The phenolic components may contribute to antioxidant activity, which is critical in combating oxidative stress in cells.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.
The biological effects of this compound are believed to arise from its interactions with various molecular targets, including:
- Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptors : Interaction with receptors could modulate cellular signaling pathways, influencing cell survival and apoptosis.
Case Studies and Experimental Data
-
Antitumor Studies : A study involving similar pyrimidine derivatives demonstrated significant cytotoxicity against several cancer cell lines, indicating that structural modifications can enhance antitumor efficacy.
Compound Name Structural Features Biological Activity Unique Aspects 2-Aminopyrimidine Pyrimidine ring with amino group Antitumor activity Simpler structure 4-Methoxyphenol Methoxy-substituted phenol Antioxidant properties Lacks pyrimidine Benzyloxybenzene Benzyloxy group without other substitutions Mild antibacterial activity No nitrogen functionality - Antioxidant Activity : Research has shown that phenolic compounds can scavenge free radicals, thereby providing protective effects against oxidative damage.
- Enzyme Inhibition Assays : In vitro assays have indicated that the compound can inhibit certain enzymes linked to metabolic disorders, suggesting its potential application in treating such conditions.
Comparison with Similar Compounds
Table 1: Key Structural and Biochemical Comparisons
Key Comparative Insights
Substituent Effects on Binding Affinity
- 4-Methoxyphenoxy vs. Naphthyl/Phenyl Groups: The target compound’s 4-methoxyphenoxy group is less hydrophobic than AP-NP’s naphthyl group but may improve solubility. However, AP-NP’s larger aromatic system likely enhances π-π stacking and hydrophobic interactions with the hACE2-S interface, explaining its superior binding free energy (-41.2 kcal/mol) .
Conformational Stability
Crystallographic data from related pyrimidines (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) reveals that dihedral angles between the pyrimidine ring and substituents critically influence molecular conformation. For example, a dihedral angle of 86.1° between the pyrimidine and 4-methoxyphenylaminomethyl group in suggests steric hindrance, whereas the target compound’s substituents may adopt a more planar conformation, optimizing target binding .
Pharmacological Potential
- Antiviral Activity : AP-NP and analogs inhibit the hACE2-S complex, a critical target for SARS-CoV-2 entry. The target compound’s chloro/fluoro substituents may enhance viral protease inhibition compared to methyl or methoxy groups .
- Anticancer Activity: Derivatives like 2-[[5-[(4-hydroxy-3-chloro-2-methyl)phenyl]thieno[2,3-d]pyrimidin-4-yl]oxy]-3-(2-methoxybenzene)propanoic acid () inhibit MCL-1/BCL-2, suggesting the target compound’s pyrimidine core could be modified for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
